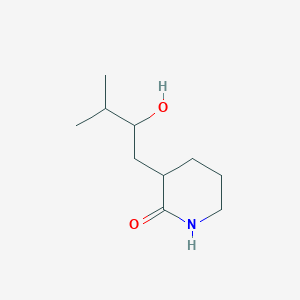

3-(2-Hydroxy-3-methylbutyl)piperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

3-(2-hydroxy-3-methylbutyl)piperidin-2-one |

InChI |

InChI=1S/C10H19NO2/c1-7(2)9(12)6-8-4-3-5-11-10(8)13/h7-9,12H,3-6H2,1-2H3,(H,11,13) |

InChI Key |

FKIDOJVRDBRSQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1CCCNC1=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Hydroxy 3 Methylbutyl Piperidin 2 One and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.innumberanalytics.com For a molecule like 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one, several logical disconnection strategies can be envisioned.

A primary disconnection breaks the C3-C1' bond, separating the piperidin-2-one core from the hydroxy-methylbutyl side chain. This approach simplifies the problem into two distinct challenges: the synthesis of a suitable piperidin-2-one synthon and the subsequent attachment of the side chain. This strategy is advantageous as it allows for a modular synthesis where different side chains can be introduced to a common piperidinone intermediate, facilitating the creation of analog libraries. numberanalytics.com

Another key disconnection involves breaking the C-N and C-C bonds of the piperidin-2-one ring itself. For instance, a disconnection across the amide bond (C2-N1) and the C5-C6 bond leads back to a 5-aminocarboxylic acid precursor. This linear precursor can then be cyclized to form the desired lactam ring. mdma.ch This approach is fundamental and widely used in lactam synthesis.

More advanced strategies might involve cycloaddition reactions in the forward sense. Therefore, a retrosynthetic analysis could involve a [4+2] cycloaddition disconnection, breaking the ring into a diene and a dienophile, which would then be reassembled in the synthesis. lkouniv.ac.iniupac.org The choice of disconnection is guided by the availability of starting materials, the reliability of the corresponding forward reactions, and the need to control stereochemistry at the C3 and C2' positions. numberanalytics.com

Construction of the Piperidin-2-one Core

The formation of the central piperidin-2-one ring is a critical step in the synthesis. Various methods have been developed, with lactamization and cycloaddition reactions being among the most prominent.

Lactamization Approaches to Substituted Piperidin-2-ones

Lactamization, the intramolecular cyclization of an amino acid to form a cyclic amide, is a cornerstone of piperidin-2-one synthesis. mdma.ch The most common approach involves the cyclization of 5-aminocarboxylic acids or their derivatives (such as esters or acyl halides). These reactions are typically promoted by dehydrating agents, coupling reagents used in peptide synthesis, or thermal conditions. dtic.mil

For example, starting from a suitably substituted 5-aminoalkanoic acid, the piperidin-2-one ring can be formed in a single step. The challenge often lies in the synthesis of the acyclic precursor with the desired substitution pattern. arkat-usa.org Reductive cyclization of γ-carboalkoxynitriles or γ-carboalkoxyimines also serves as a viable route to δ-valerolactams (2-piperidinones). dtic.mil These methods provide a reliable and straightforward entry into the core structure of the target molecule. rsc.orgmdma.ch

Cycloaddition Reactions in Piperidinone Synthesis

Cycloaddition reactions offer a powerful and often stereocontrolled method for constructing the piperidin-2-one skeleton. The Diels-Alder reaction, a [4+2] cycloaddition, can be employed where a 2-aza-1,3-butadiene reacts with an alkene (dienophile) to form a dihydropyridine, which can then be converted to the desired piperidinone. dtic.mil

Intramolecular nitrone dipolar cycloadditions have also been developed as a general approach to creating substituted piperidines, which can subsequently be oxidized to the corresponding piperidinones. iupac.org Another notable method is the [3+2] cycloaddition of azomethine ylides with alkenes, which can lead to the formation of spiro-fused piperidinone systems. rsc.org These cycloaddition strategies are particularly valuable for establishing multiple stereocenters in a single, highly controlled step. tcichemicals.com

Asymmetric Synthesis and Stereochemical Control in Generating this compound Enantiomers

The presence of at least two stereocenters in this compound (at C3 of the piperidinone ring and C2' of the side chain) necessitates the use of asymmetric synthesis to obtain enantiomerically pure compounds. Stereochemical control is paramount and can be achieved through several strategies.

One common approach is the use of chiral auxiliaries. A chiral group is temporarily attached to the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary attached to the nitrogen of the piperidin-2-one can direct the alkylation at the C3 position. researchgate.netacademax.com After the desired stereocenter is set, the auxiliary is removed. Phenylglycinol is a frequently used chiral auxiliary that can be condensed with a δ-oxo acid derivative to form a chiral oxazolopiperidone lactam, which then directs further functionalization. researchgate.net

Another powerful method is substrate-controlled diastereoselective synthesis, where an existing stereocenter in the molecule dictates the stereochemistry of a newly formed one. researchgate.net For example, the stereocenter in a chiral aldehyde used to build the side chain can influence the stereochemical outcome of its attachment to the piperidinone ring.

Catalytic asymmetric synthesis represents a more modern and efficient approach. Chiral catalysts, such as transition metal complexes with chiral ligands, can promote enantioselective reactions. For instance, asymmetric hydrogenation of a pyridinone precursor or an enantioselective alkylation of a piperidinone enolate can establish the desired stereochemistry with high fidelity. osti.gov

| Method | Principle | Example Application | Typical Stereoselectivity |

| Chiral Auxiliary | A removable chiral group directs the stereoselective formation of a new stereocenter. | Alkylation of an N-phenylglycinol-derived lactam. researchgate.netacademax.com | High diastereomeric excess (de > 90%) |

| Substrate Control | An existing stereocenter in the substrate controls the stereochemistry of the reaction. | Reaction of a chiral electrophile with a piperidinone enolate. researchgate.net | Moderate to high diastereoselectivity |

| Catalytic Asymmetric Synthesis | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomer. | Enantioselective hydrogenation of a substituted pyridinone. | High enantiomeric excess (ee > 95%) |

Functionalization of the Piperidin-2-one Ring and Introduction of the Hydroxy-methylbutyl Side Chain

Introducing the 3-(2-Hydroxy-3-methylbutyl) side chain at the C3 position of the piperidin-2-one ring is a critical transformation. This is typically achieved through the alkylation of a piperidin-2-one enolate or a related nucleophilic species. arkat-usa.org

The process generally involves deprotonation at the C3 position using a strong base, such as lithium diisopropylamide (LDA) or s-butyllithium (s-BuLi), to generate a nucleophilic enolate. researchgate.net This enolate is then reacted with a suitable electrophile corresponding to the desired side chain. For the 3-(2-Hydroxy-3-methylbutyl) group, a potential electrophile could be an appropriately protected 1-halo-3-methyl-2-butanol or an epoxide derived from 3-methyl-1-butene.

The regioselectivity of the C-H functionalization is crucial; C3 is electronically deactivated due to the inductive effect of the nitrogen atom, making direct functionalization challenging without prior activation. researchgate.net The enolate-based strategy effectively overcomes this by creating a nucleophilic center at the desired position. The stereochemical outcome of this alkylation step is often controlled by the factors discussed in the previous section, such as the use of chiral auxiliaries or the inherent diastereoselectivity of the system. researchgate.netacademax.com

Advanced Catalytic Methods in Piperidinone Chemical Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted piperidin-2-ones has significantly benefited from these developments.

Transition-metal catalysis plays a pivotal role. For instance, palladium-catalyzed reactions can be used for the construction of the piperidinone ring or for its functionalization. nih.govrsc.org A notable example is the skeletal remodeling of bridged δ-lactam-γ-lactones into highly decorated 3-hydroxy-2-piperidinone carboxamides via palladium-catalyzed deconstructive aminolysis. nih.govrsc.org Nickel-catalyzed reductive coupling reactions have also been developed to synthesize chiral 3-substituted δ-lactams from 3-chloro-δ-lactams and various organohalides, offering a versatile route to precursors of important molecules. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. For example, organophotocatalysis has enabled a one-step synthesis of diverse 2-piperidinones from simple starting materials like ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds via a [1+2+3] strategy. researchgate.netnih.gov This method operates under mild conditions and demonstrates excellent chemoselectivity.

Furthermore, enzymatic catalysis offers a green and highly selective alternative. Lipases, for instance, can be used for the kinetic resolution of racemic piperidone derivatives, providing access to enantiomerically enriched building blocks. mdpi.com Transaminases are also being explored for the asymmetric amination of piperidone precursors to install chiral amino groups. google.com These advanced catalytic methods are continuously expanding the toolkit available for the efficient and stereocontrolled synthesis of complex molecules like this compound.

| Catalytic Method | Catalyst Type | Transformation | Key Advantages |

| Palladium Catalysis | Transition Metal | Skeletal remodeling of lactones nih.govrsc.org | High stereocontrol, modularity |

| Nickel Catalysis | Transition Metal | Reductive coupling for C3-substitution acs.org | Wide substrate scope, high enantioselectivity |

| Organophotocatalysis | Organic Molecule | [1+2+3] Cycloaddition researchgate.netnih.gov | Mild conditions, one-step synthesis |

| Enzymatic Resolution | Biocatalyst (e.g., Lipase) | Separation of enantiomers mdpi.com | High enantioselectivity, green chemistry |

Molecular Structure and Conformational Analysis of 3 2 Hydroxy 3 Methylbutyl Piperidin 2 One

Stereoisomerism and Chirality in the Compound's Structure

The molecular structure of 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one possesses two chiral centers: one at the C3 position of the piperidin-2-one ring and another at the C2' position of the 2-hydroxy-3-methylbutyl side chain. The presence of these two stereocenters gives rise to a number of possible stereoisomers.

Specifically, with two distinct chiral centers, a maximum of 2n stereoisomers can exist, where 'n' is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.

The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the (R) or (S) assignment. Consequently, the four stereoisomers of this compound can be systematically named based on the configuration at both C3 and C2'.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Configuration at C2' | Relationship |

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R) |

| 4 | S | R | Enantiomer of (S,R) |

The synthesis of a specific stereoisomer often requires asymmetric synthesis techniques, which can yield a single isomer or a mixture of diastereomers. For instance, in the synthesis of related chiral piperidin-2-ones, the use of chiral auxiliaries or catalysts can control the stereochemical outcome of the reaction, allowing for the selective formation of one diastereomer over others. The separation of these diastereomers can typically be achieved through chromatographic techniques. researchgate.net

Conformational Preferences and Ring Dynamics of the Piperidin-2-one Core

The six-membered piperidin-2-one ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. The presence of the sp2-hybridized carbonyl carbon influences the ring's geometry, often leading to deviations from the classic chair conformation observed in cyclohexane.

For substituted piperidin-2-ones, common conformations include the chair, twisted half-chair, and boat forms. nih.govasianpubs.org The relative stability of these conformations is dictated by the nature and position of the substituents on the ring.

In the case of this compound, the bulky side chain at the C3 position is expected to preferentially occupy an equatorial position in a chair-like conformation to minimize steric hindrance. An axial orientation would lead to significant 1,3-diaxial interactions, which are energetically unfavorable. However, the presence of the lactam functionality can distort the ring. Studies on similar 3-substituted piperidin-2-one systems have shown that the ring can adopt a twisted half-chair conformation. nih.gov

The dynamics of the ring involve interconversion between different conformations. The energy barrier for this ring-flipping process is influenced by the substituents. For 3-substituted piperidines, the substituent's size can affect the conformational equilibrium. asianpubs.org

Table 2: Potential Conformations of the Piperidin-2-one Ring

| Conformation | Key Features | Expected Stability for 3-Substituted Derivative |

| Chair | Staggered arrangement of atoms, minimizing torsional strain. Substituents can be axial or equatorial. | Generally favored, with the large C3 substituent in the equatorial position. |

| Twisted Half-Chair | A conformation intermediate between a chair and a boat, often adopted by lactam rings. nih.gov | A likely conformation due to the influence of the carbonyl group. |

| Boat | Eclipsed interactions lead to higher energy compared to the chair form. | Generally disfavored due to steric strain, unless stabilized by other interactions. |

Intramolecular Interactions and Their Influence on Molecular Conformation

The presence of a hydroxyl (-OH) group in the side chain and a carbonyl (C=O) group in the piperidin-2-one ring introduces the possibility of intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between the hydrogen atom of the hydroxyl group (donor) and the oxygen atom of the carbonyl group (acceptor).

For an intramolecular hydrogen bond to occur, the molecule must adopt a conformation where the donor and acceptor groups are in close proximity. This requirement could potentially favor a specific stereoisomer or a particular ring conformation that facilitates this interaction. For example, the side chain might rotate to bring the hydroxyl group closer to the carbonyl oxygen, which in turn could influence the puckering of the main ring.

The strength of this potential hydrogen bond would depend on the distance and angle between the participating atoms. While direct experimental evidence for this compound is not available, studies on other molecules containing both hydroxyl and carbonyl functionalities have demonstrated the formation of stable intramolecular hydrogen bonds that dictate their preferred conformations. nih.gov

Table 3: Key Functional Groups and Potential Intramolecular Interactions

| Functional Group | Location | Role in Intramolecular Interactions |

| Hydroxyl (-OH) | C2' of the side chain | Can act as a hydrogen bond donor. |

| Carbonyl (C=O) | C2 of the piperidin-2-one ring | Can act as a hydrogen bond acceptor. |

| Amide (N-H) | N1 of the piperidin-2-one ring | Can participate in intermolecular hydrogen bonding. |

Structure Activity Relationship Sar Investigations of the 3 2 Hydroxy 3 Methylbutyl Piperidin 2 One Scaffold

Elucidation of Pharmacophoric Features for Biological Recognition

Without experimental data for 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one, any discussion of its pharmacophoric features must be speculative and based on the general understanding of related structures. A pharmacophore model for this scaffold would likely highlight several key features:

Hydrogen Bond Donor/Acceptor: The lactam moiety presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The hydroxyl group on the side chain provides an additional hydrogen bond donor and acceptor site. These features are critical for anchoring the molecule within a biological target's binding pocket.

Hydrophobic/Lipophilic Region: The methyl group on the side chain and the aliphatic backbone of the piperidine (B6355638) ring contribute to the molecule's lipophilicity. These regions can engage in van der Waals interactions with hydrophobic pockets of a target protein.

Chiral Centers: The presence of at least two stereocenters, one at the C3 position of the piperidine ring and another at the hydroxyl-bearing carbon of the side chain, implies that the three-dimensional arrangement of these functional groups is crucial for biological recognition. The precise spatial orientation of the hydroxyl and methyl groups would be a key determinant of binding affinity and selectivity.

A hypothetical pharmacophore model is presented below:

| Pharmacophoric Feature | Location | Potential Interaction |

| Hydrogen Bond Donor | Lactam N-H | Interaction with acceptor groups on the target |

| Hydrogen Bond Acceptor | Lactam C=O | Interaction with donor groups on the target |

| Hydrogen Bond Donor/Acceptor | Side Chain -OH | Directional interactions within the binding site |

| Hydrophobic Center | Side Chain -CH(CH3)2 | Van der Waals interactions |

| Chiral Centers | C3 and Side Chain C2' | Stereospecific interactions |

Systematic Structural Modifications and their Impact on Molecular Interactions

In the absence of specific research on this compound, we can hypothesize the outcomes of systematic structural modifications based on general principles of medicinal chemistry.

Table 1: Hypothetical Structural Modifications and their Potential Impact

| Modification | Rationale | Potential Impact on Molecular Interactions |

| Variation of the Alkyl Side Chain | ||

| Chain Length (e.g., ethyl, propyl) | Explore the size of the hydrophobic pocket | Shorter or longer chains may improve or diminish hydrophobic interactions. |

| Branching (e.g., isobutyl, neopentyl) | Probe steric tolerance and conformational effects | Increased branching could enhance binding by filling a specific pocket or cause steric hindrance. |

| Modification of the Hydroxyl Group | ||

| Inversion of Stereochemistry | Determine the optimal orientation for H-bonding | One stereoisomer may exhibit significantly higher affinity due to optimal hydrogen bonding. |

| Esterification/Etherification | Modulate polarity and hydrogen bonding capacity | Masking the hydroxyl group would eliminate hydrogen bonding but could improve membrane permeability. |

| Substitution on the Piperidine Ring | ||

| N-Alkylation/N-Arylation | Introduce new interaction points and modify solubility | Substituents on the nitrogen could interact with new regions of the binding site or alter pharmacokinetic properties. |

| Substitution at other ring positions | Explore additional binding interactions | Small substituents at C4, C5, or C6 could probe for additional pockets and influence the ring conformation. |

Stereochemical Determinants of Binding Affinity and Selectivity

Stereochemistry is a critical factor in the biological activity of chiral molecules. For this compound, with its multiple chiral centers, the absolute and relative configuration of these centers would profoundly influence its interaction with a chiral biological target.

Design Principles for Modulating Compound-Target Interactions Based on SAR

Based on the hypothetical SAR considerations above, several design principles could guide the optimization of analogs of this compound, should a biological activity be identified:

Stereocontrolled Synthesis: The development of synthetic routes that allow for the selective preparation of each stereoisomer is paramount to understanding the stereochemical requirements for activity.

Side-Chain Optimization: Systematic exploration of the size, shape, and polarity of the C3 side chain would be crucial to maximize hydrophobic and hydrogen bonding interactions.

Scaffold Hopping: Replacing the piperidin-2-one core with other heterocyclic systems while maintaining the key pharmacophoric features of the side chain could lead to compounds with improved properties.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, through the formation of bicyclic structures, could lock the molecule in its bioactive conformation, potentially increasing affinity and selectivity.

Computational Chemistry and Molecular Modeling of 3 2 Hydroxy 3 Methylbutyl Piperidin 2 One

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometric structure) and to understand the distribution of electrons within the molecule (electronic structure). Density Functional Theory (DFT) is a commonly used method for this purpose, balancing computational cost and accuracy. tandfonline.comresearchgate.net

The process begins with building an initial 3D model of 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one. This structure is then subjected to geometry optimization using a functional like B3LYP or WB97XD and a basis set such as 6-311++G(d,p), which mathematically describe the molecule's orbitals. tandfonline.com This optimization process finds the lowest energy conformation of the molecule, representing its most stable state.

From the optimized geometry, a variety of electronic properties can be calculated:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions, including hydrogen bonding. tandfonline.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution on individual atoms (Mulliken atomic charges), hybridization, and the delocalization of electron density, which can reveal intramolecular charge transfer interactions. tandfonline.comscilit.com

These calculations provide a fundamental understanding of the molecule's intrinsic properties before proceeding to more complex simulations.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | ~3.5 - 4.5 Debye | Indicates the molecule's overall polarity. |

| HOMO Energy | ~ -7.0 eV | Energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy | ~ -0.5 eV | Energy of the first unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔEH-L) | ~6.5 eV | Indicator of chemical reactivity and stability. |

Molecular Dynamics Simulations of the Compound in Solution and at Interfaces

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, providing a view of its conformational flexibility and interactions with its environment, such as in an aqueous solution. researchgate.net

An MD simulation begins by placing the optimized structure of the compound into a simulation box, which is then filled with explicit solvent molecules (e.g., water). The system's temperature and pressure are set to physiological conditions (e.g., 300 K and 1 bar). The simulation then calculates the forces on each atom and solves Newton's equations of motion, tracking the position and velocity of every atom over a set period, often on the scale of nanoseconds to microseconds. researchgate.netresearchgate.net

Analysis of the resulting trajectory can reveal:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the compound's backbone atoms is monitored over time. A stable RMSD value indicates that the molecule maintains a consistent average conformation. researchgate.net

Solvent Interactions: The simulation shows how the compound interacts with surrounding water molecules, particularly the formation and breaking of hydrogen bonds involving the hydroxyl (-OH) and amide (C=O, N-H) groups.

Solvent Accessible Surface Area (SASA): SASA calculations quantify the portion of the molecule's surface that is accessible to the solvent, providing insights into its solubility and how its shape changes over time.

These simulations are crucial for understanding how the compound behaves in a biological context, bridging the gap between its static structure and its dynamic function.

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | OPLS-AA, AMBER |

| Solvent Model | TIP3P Water |

| System Temperature | 300 K |

| System Pressure | 1 bar |

| Simulation Duration | 100 - 200 ns |

| Time Step | 2 fs |

Ligand-Protein Docking and Binding Mode Prediction for the Piperidin-2-one Compound

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a protein target to form a stable complex. d-nb.inforesearchgate.net This method is essential for hypothesis-driven drug discovery, suggesting how a compound like this compound might exert a biological effect by interacting with a specific receptor or enzyme. nih.gov

The docking process requires the 3D structures of both the ligand and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). The ligand structure is prepared by assigning correct charges and protonation states. A binding site on the protein is then defined, and a docking algorithm systematically samples a large number of possible ligand poses within this site. researchgate.net

Each pose is evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. The pose with the best (most negative) score is considered the most likely binding mode. researchgate.net Analysis of this predicted complex can identify key intermolecular interactions:

Hydrogen Bonds: Formed between the ligand's hydroxyl or amide groups and polar residues in the protein's active site.

Hydrophobic Interactions: Occur between the aliphatic parts of the ligand (e.g., the methylbutyl group and piperidine (B6355638) ring) and nonpolar protein residues.

π-π Stacking: Possible if the target protein has aromatic residues like Phenylalanine, Tyrosine, or Tryptophan that can interact with the planar amide group of the piperidin-2-one ring.

Docking studies can screen potential biological targets and provide a structural basis for a compound's activity, guiding the design of analogues with improved potency or selectivity. nih.gov

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| HDM2 (Human) | -8.5 | Gln24 | Hydrogen Bond (with -OH group) |

| Trp23 | Hydrophobic Interaction (with piperidine ring) | ||

| Leu26 | Hydrophobic Interaction (with methylbutyl group) |

Free Energy Perturbation and Advanced Binding Affinity Predictions

While molecular docking provides a rapid estimate of binding affinity, Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to calculate the relative binding free energies between two or more similar ligands. mavenrs.comnih.gov FEP is considered one of the most accurate computational methods for predicting changes in potency resulting from small chemical modifications, making it invaluable for lead optimization in drug discovery. nih.govrsc.org

FEP calculations are based on a thermodynamic cycle that connects the binding free energies of two ligands (Ligand A and Ligand B) to their target protein. Instead of directly calculating the absolute binding energy of each, FEP simulates the non-physical, "alchemical" transformation of Ligand A into Ligand B. This transformation is simulated twice: once with the ligands free in solution and once with them bound to the protein. biorxiv.org

The difference between the free energy of transformation in the bound state (ΔG_bound) and the free state (ΔG_solution) gives the relative binding free energy (ΔΔG_bind) between the two ligands. A typical FEP study can achieve a root-mean-square error of around 1 kcal/mol when compared to experimental data. nih.gov

For this compound, an FEP calculation could be used to predict how its binding affinity would change if, for example, the hydroxyl group were removed or the methyl group were shifted. This provides precise, quantitative predictions that can prioritize the synthesis of the most promising new compounds. mavenrs.com

| Ligand A | Ligand B (Modification) | Calculated ΔΔG_bind (kcal/mol) | Prediction |

|---|---|---|---|

| This compound | 3-(2-Oxo-3-methylbutyl)piperidin-2-one (-OH → =O) | +1.2 | Ligand B is predicted to have a weaker binding affinity than Ligand A. |

| This compound | 3-(2-Hydroxybutyl)piperidin-2-one (Removal of methyl) | +0.8 | Ligand B is predicted to have a weaker binding affinity than Ligand A. |

Chemical Biology Applications and Mechanistic Insights of the 3 2 Hydroxy 3 Methylbutyl Piperidin 2 One Scaffold

Investigation of Molecular Target Engagement Mechanisms

The 3-(2-hydroxy-3-methylbutyl)piperidin-2-one scaffold can engage with molecular targets through a variety of non-covalent and potentially covalent interactions. The specific nature of this engagement is dictated by the three-dimensional arrangement of its functional groups and the topology of the target's binding site.

The lactam ring is a key feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the amide proton (N-H) serving as a hydrogen bond donor. These interactions are crucial for anchoring the molecule within a protein's active site. For instance, in the design of HIV-1 protease inhibitors, the piperidine (B6355638) scaffold was introduced as a P2-ligand to promote hydrogen bonding and van der Waals interactions with the enzyme's backbone. nih.gov Similarly, derivatives of the piperidin-2-one scaffold have been designed to target the ATP-binding pocket of kinases like c-Met, where the lactam core helps to correctly orient other functional groups for optimal binding. nih.gov

The hydroxyl group on the side chain is another critical point for interaction, capable of acting as both a hydrogen bond donor and acceptor. This versatility allows it to form specific connections that can enhance binding affinity and selectivity. Furthermore, the branched alkyl portion of the side chain can engage in hydrophobic or van der Waals interactions within nonpolar pockets of a target protein. The stereochemistry of the chiral centers within the molecule is also critical, as biological targets are chiral environments, and only a specific stereoisomer may fit correctly to elicit a biological response. ontosight.ai

In some contexts, the lactam ring of a piperidin-2-one scaffold can be designed to participate in covalent inhibition. While inherently less reactive than scaffolds like acrylamides, the ring can be strained or activated by adjacent functional groups to react with nucleophilic residues (e.g., cysteine, serine, or lysine) in a target protein's binding site. mdpi.com This leads to irreversible or slowly reversible inhibition, which can offer advantages in terms of potency and duration of action.

Below is a table summarizing examples of molecular targets for various piperidin-2-one-based scaffolds and the key interactions involved.

| Scaffold Class | Molecular Target | Key Interactions Involved | Reference |

| 3-Carboxypiperidin-2-one | c-Met Kinase | Hydrogen bonding, hydrophobic interactions | nih.gov |

| Piperidinone Derivatives | NLRP3 Inflammasome | Covalent bond formation, hydrogen bonding | researchgate.net |

| Piperidinone Derivatives | β-Amyloid (Aβ) | Inhibition of aggregation, binding to MyD88 | nih.gov |

| Piperidine-based ligands | Sigma-1 Receptor (S1R) | Salt bridge, hydrogen bonding, π–cation interactions | nih.gov |

| Piperidinone Scaffold | Kappa-Opioid Receptor (KOR) | Structure-dependent hydrogen bonding and hydrophobic interactions | nih.gov |

| Piperidine-carboxamides | HIV-1 Protease | Hydrogen bonding, van der Waals interactions | nih.gov |

Probing Compound Reactivity and Biotransformation Pathways in Chemical Systems

The metabolic fate of the this compound scaffold is determined by its chemical reactivity and susceptibility to enzymatic transformation. The primary sites for biotransformation are the lactam ring, the secondary alcohol, and the alkyl side chain. These transformations generally aim to increase the compound's polarity to facilitate excretion. researchgate.net

Phase I Metabolism:

Oxidation of the Piperidin-2-one Ring: The piperidin-2-one ring itself can be a substrate for cytochrome P450 (CYP) enzymes. Studies on 2-piperidone (B129406) have shown that it undergoes hydroxylation, primarily at the C6 position, to form 6-hydroxy-2-piperidone, a reaction catalyzed mainly by the enzyme CYP2E1. researchgate.net This introduces a polar hydroxyl group.

Oxidation of the Side Chain: The secondary alcohol on the 2-hydroxy-3-methylbutyl side chain can be oxidized by alcohol dehydrogenases to the corresponding ketone. The alkyl portions of the side chain are also susceptible to CYP-mediated hydroxylation at sterically accessible positions.

Ring Opening: The lactam amide bond can undergo hydrolysis, though this is generally a slower process for cyclic amides compared to linear ones. This would lead to the formation of an open-chain amino acid, 5-amino-3-(1-hydroxy-2-methylpropyl)heptanoic acid, significantly increasing its polarity. In some cases, metabolic ring opening of related saturated azaheterocycles can be followed by a subsequent ring-closing reaction to form a different ring system. psu.edu

Phase II Metabolism:

Glucuronidation: The secondary hydroxyl group is a prime site for conjugation with glucuronic acid, a common Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches a large, polar sugar moiety, creating a highly water-soluble metabolite for efficient elimination.

Sulfation: The hydroxyl group can also undergo sulfation, where a sulfonate group is added, another common pathway for increasing water solubility.

The following table outlines the potential biotransformation pathways for the this compound scaffold.

| Reaction Type | Enzyme Family (Example) | Potential Product |

| Ring Hydroxylation | Cytochrome P450 (CYP2E1) | 6-Hydroxy-3-(2-hydroxy-3-methylbutyl)piperidin-2-one |

| Side Chain Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | 3-(3-Methyl-2-oxobutyl)piperidin-2-one |

| Side Chain Alkyl Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Hydroxylated derivatives on the methylbutyl group |

| Lactam Hydrolysis (Ring Opening) | Amidase / Hydrolase | 5-Amino-3-(1-hydroxy-2-methylpropyl)heptanoic acid |

| Glucuronide Conjugation | UDP-glucuronosyltransferase (UGT) | O-glucuronide at the secondary alcohol |

| Sulfation | Sulfotransferase (SULT) | O-sulfate at the secondary alcohol |

Use of the Scaffold as a Chemical Probe for Specific Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, typically by engaging a specific protein target. nih.gov The this compound scaffold can serve as the core of a chemical probe due to its potential for selective target binding. To function as a probe, the core scaffold, which provides binding affinity and selectivity, must be derivatized with a reporter tag.

Common strategies for converting a bioactive scaffold into a chemical probe include:

Affinity-based Probes: These probes are modified with a tag that allows for the isolation of the target protein. This is often an alkyne or azide (B81097) group, which can be linked to a purification handle (like biotin) or a fluorescent dye via "click chemistry."

Photo-affinity Labeling (PAL) Probes: A photo-reactive group (e.g., a diazirine or benzophenone) is incorporated into the molecule. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its target protein, enabling subsequent identification via proteomics. nih.gov

The design of a useful probe requires that the addition of the linker and reporter tag does not significantly disrupt the molecule's ability to bind to its intended target. Therefore, modifications are typically made at positions on the scaffold that are not critical for target engagement, often identified through structure-activity relationship (SAR) studies. For the this compound scaffold, potential modification sites could include the lactam nitrogen or less critical positions on the side chain, away from the key hydroxyl group.

The table below describes the components of a hypothetical chemical probe derived from this scaffold.

| Probe Component | Function | Example Moiety |

| Recognition Element | Binds to the biological target with high affinity and selectivity. | This compound core |

| Reactive Group (Optional) | Forms a covalent bond with the target for stable labeling. | Diazirine, Acrylamide |

| Linker | Connects the recognition element to the reporter tag without hindering binding. | Polyethylene glycol (PEG), alkyl chain |

| Reporter Tag | Enables detection, visualization, or isolation of the probe-target complex. | Biotin, Fluorescein, Alkyne/Azide handle |

Interdisciplinary Approaches in Chemical Biology Research

The investigation of a scaffold like this compound is inherently interdisciplinary, requiring the integration of computational chemistry, synthetic chemistry, and proteomics.

Computational Chemistry: In silico methods are used at the outset to predict potential biological targets for the scaffold. clinmedkaz.org Molecular docking simulations can model how the compound fits into the binding sites of various proteins, predicting binding affinity and identifying key interactions. nih.govnih.gov These computational predictions help prioritize targets for experimental validation and guide the design of more potent and selective derivatives.

Synthetic Chemistry: Organic chemists synthesize the parent scaffold and a library of analogues with systematic modifications. nih.govresearchgate.net This allows for comprehensive structure-activity relationship (SAR) studies, which are essential for optimizing binding affinity, selectivity, and pharmacokinetic properties. nih.gov Synthetic chemists are also responsible for creating the tagged versions of the molecule for use as chemical probes. researchgate.net

Proteomics: Chemical proteomics techniques are used to identify the cellular targets of a bioactive compound. In one approach, a chemical probe based on the scaffold is used to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.gov Quantitative proteomics can also be used to assess the global cellular response to treatment with the compound, revealing which pathways are perturbed and providing clues about the compound's mechanism of action. acs.org For example, comparing the proteome profiles of cells treated with the compound versus a vehicle control can highlight changes in protein abundance or post-translational modifications that result from target engagement. nih.gov

This synergistic approach, combining prediction, synthesis, and system-wide biological analysis, is crucial for advancing a chemical scaffold from a preliminary "hit" to a well-validated chemical probe or a lead candidate for drug development.

The table below summarizes how different disciplines contribute to the study of a novel chemical scaffold.

| Discipline | Techniques | Contribution | Reference |

| Computational Chemistry | Molecular Docking, Pharmacophore Modeling, In Silico Target Prediction | Predicts potential protein targets and binding modes; guides rational drug design. | nih.govclinmedkaz.org |

| Synthetic Chemistry | Multi-step Synthesis, Analogue Library Generation, Bioconjugation | Creates the scaffold, derivatives for SAR, and chemical probes for target ID. | nih.govresearchgate.net |

| Biochemistry / Pharmacology | Enzyme Inhibition Assays, Cell-based Functional Assays | Quantifies biological activity and validates target engagement in vitro and in cells. | researchgate.netnih.gov |

| Proteomics | Affinity Purification-Mass Spectrometry (AP-MS), Activity-Based Protein Profiling (ABPP) | Identifies direct protein targets and off-targets on a proteome-wide scale. | nih.govacs.org |

Future Perspectives and Emerging Research Avenues for 3 2 Hydroxy 3 Methylbutyl Piperidin 2 One

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. researchgate.netnih.gov For a molecule like 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one, these computational tools offer powerful avenues for accelerating its development from a mere chemical entity to a potential therapeutic lead.

Furthermore, de novo drug design, powered by generative AI models, can create entirely new molecular structures with optimized properties. nih.gov These models can be constrained to include the piperidin-2-one core while exploring a vast chemical space for the side chains to enhance potency, selectivity, and pharmacokinetic profiles. This approach could lead to the design of novel analogs of this compound with superior therapeutic potential.

Another critical application of AI in this context is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov In silico ADMET profiling can flag potential liabilities early in the drug discovery process, saving time and resources. core.ac.uk By predicting properties such as oral bioavailability, blood-brain barrier permeability, and potential off-target effects, AI can guide the structural modifications of this compound to improve its drug-like characteristics.

Interactive Table 1: Applications of AI/ML in the Design of Piperidinone Derivatives

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. | Rapidly screen virtual libraries of analogs to identify potent candidates. |

| De Novo Design | Generates novel molecular structures with desired properties. | Create new piperidinone derivatives with enhanced efficacy and safety. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | Guide chemical modifications to improve drug-likeness and reduce side effects. |

| Virtual Screening | Computationally screens large compound libraries against a biological target. | Identify potential biological targets and initial hit compounds. rsc.org |

Development of Novel Synthetic Routes to Access Complex Piperidinone Derivatives

The synthesis of complex piperidinone derivatives, particularly those with specific stereochemistry like potentially this compound, is a dynamic area of research. Future advancements in synthetic organic chemistry are expected to provide more efficient and versatile methods for accessing such molecules.

Asymmetric synthesis is a key area of development. nih.gov The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, methods that can selectively produce a single enantiomer or diastereomer of this compound are highly desirable. Recent advances in catalysis, including organocatalysis and transition-metal catalysis, are enabling the stereocontrolled synthesis of highly substituted piperidines and piperidinones. nih.gov These methods often proceed under mild conditions and with high stereoselectivity, offering a significant improvement over classical synthetic approaches.

Another promising avenue is the development of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is a highly efficient and atom-economical approach. wikipedia.org The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR used to create piperidone scaffolds. wikipedia.org Future research will likely focus on developing novel MCRs that can be used to synthesize a diverse range of substituted piperidin-2-ones, including those with complex side chains at the 3-position.

Photocatalysis is also emerging as a powerful tool in organic synthesis. wikipedia.org Light-mediated reactions can often proceed under mild conditions and can enable unique chemical transformations that are not possible with traditional thermal methods. The development of photocatalytic methods for the synthesis of piperidinones could provide new and efficient routes to compounds like this compound.

Advanced In Vitro Systems for Comprehensive Molecular Interaction Profiling

Understanding how a molecule like this compound interacts with its biological targets is crucial for elucidating its mechanism of action and for guiding its optimization. Advanced in vitro systems are providing increasingly detailed insights into these molecular interactions.

Label-free interaction analysis techniques, such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), are at the forefront of this field. nih.govnih.gov These methods allow for the real-time monitoring of binding events between a small molecule and a protein target without the need for fluorescent or radioactive labels. nih.gov This provides quantitative data on binding affinity and kinetics, which are essential parameters for drug development. nih.gov Such techniques could be used to screen this compound against a panel of proteins to identify its binding partners.

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. nih.gov Cell-based assays are increasingly being used in HTS campaigns as they provide a more physiologically relevant context than biochemical assays. rsc.org These assays can be designed to measure a wide range of cellular responses, such as cell viability, proliferation, and the activation of specific signaling pathways. acs.org Libraries of piperidinone derivatives could be screened using cell-based assays to identify compounds with desired biological activities.

Organ-on-a-chip technology represents a significant leap forward in in vitro modeling. nih.govvipergen.com These microfluidic devices contain living cells cultured in a way that mimics the structure and function of human organs. core.ac.uknih.gov Organ-on-a-chip systems can be used to study the effects of a compound on a specific organ or to model the interactions between multiple organs. wikipedia.org This technology could provide a more accurate prediction of the efficacy and toxicity of this compound in humans compared to traditional cell culture or animal models.

Interactive Table 2: Advanced In Vitro Systems for Molecular Profiling

| In Vitro System | Principle | Application for this compound |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Quantify binding affinity and kinetics to putative protein targets. nih.gov |

| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Real-time analysis of molecular interactions. rsc.org |

| High-Throughput Cell-Based Assays | Monitors cellular responses to a large number of compounds. | Identify biological activity and mechanism of action. rsc.org |

| Organ-on-a-Chip | Microfluidic devices that mimic organ structure and function. | Predict efficacy and toxicity in a more physiologically relevant system. nih.gov |

Exploration of New Chemical Biology Paradigms for Piperidinone Scaffolds

The piperidinone scaffold is not only a building block for therapeutic agents but also a versatile tool for exploring fundamental biological processes. New paradigms in chemical biology are leveraging such scaffolds to develop innovative research tools and therapeutic strategies.

One such paradigm is the development of covalent inhibitors. nih.gov Unlike traditional inhibitors that bind non-covalently to their targets, covalent inhibitors form a permanent bond, which can lead to enhanced potency and duration of action. mdpi.com The piperidinone scaffold could be functionalized with a reactive group to create a covalent probe for a specific protein target.

Chemical probes, such as those used in photoaffinity labeling and activity-based protein profiling (ABPP), are invaluable tools for identifying the protein targets of small molecules and for mapping their binding sites. nih.govnih.gov A derivative of this compound could be modified with a photoreactive group or a reactive warhead to create a chemical probe for its biological target. nih.gov

Targeted protein degradation (TPD) is another rapidly emerging field in chemical biology and drug discovery. nih.govvipergen.com This approach uses small molecules, known as degraders, to hijack the cell's natural protein disposal machinery to selectively eliminate a target protein. bio-techne.com A piperidinone-based molecule that binds to a specific protein could be linked to an E3 ligase ligand to create a PROTAC (PROteolysis TArgeting Chimera) that induces the degradation of the target protein. core.ac.uk This strategy offers a powerful way to modulate protein function and has the potential to address previously "undruggable" targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.